molecular formula C11H17ClO3 B13161012 Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13161012
M. Wt: 232.70 g/mol
InChI Key: LAGPCBWBOIDRCD-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C11H17ClO3 It is a member of the oxaspiro compounds, which are characterized by a spiro-connected oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted derivatives such as amines or thiols.

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways and targets depend on the context of its application and the nature of the biological system.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
  • 1-Oxaspiro[2.5]octane, 5,5-dimethyl-4-(3-methyl-1,3-butadien-1-yl)

Uniqueness

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its spiro-connected oxirane ring and the presence of a chlorine atom make it a versatile intermediate in organic synthesis and a valuable compound in various research domains.

Properties

Molecular Formula

C11H17ClO3

Molecular Weight

232.70 g/mol

IUPAC Name

methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H17ClO3/c1-9(2)6-4-5-7-10(9)11(12,15-10)8(13)14-3/h4-7H2,1-3H3

InChI Key

LAGPCBWBOIDRCD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC12C(O2)(C(=O)OC)Cl)C

Origin of Product

United States

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